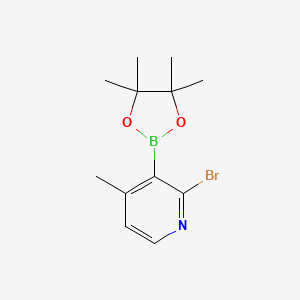

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound with the molecular formula C12H17BBrNO2. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom and a boronic ester group attached to a pyridine ring, making it highly versatile for various chemical transformations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a brominated pyridine derivative. One common method is the reaction of 2-bromo-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids or Alcohols: Formed through oxidation of the boronic ester group.

科学研究应用

Drug Discovery

The compound has been identified as a potential scaffold for developing inhibitors targeting various kinases involved in disease pathways. For instance:

- DYRK1A Inhibition : Research indicates that derivatives of this compound can act as non-toxic inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. The design and synthesis of these inhibitors have shown promising results in terms of efficacy and safety profiles .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dioxaborolane moiety facilitates the coupling with aryl halides or other electrophiles .

Material Science

Due to its boron-containing structure, the compound has applications in creating functional materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The boron atom can participate in coordination chemistry, leading to novel polymer architectures .

Case Study 1: DYRK1A Inhibitors

Case Study 2: Synthesis of Aryl Compounds

In another research effort, this compound was employed in the synthesis of various aryl-pyridine derivatives through cross-coupling reactions. The resulting products showed enhanced biological activity against specific cancer cell lines .

Comparative Data Table

作用机制

The mechanism of action of 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

相似化合物的比较

Similar Compounds

- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of both a bromine atom and a boronic ester group allows for versatile functionalization, making it a valuable intermediate in organic synthesis .

生物活性

2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. Its structure features a brominated pyridine ring and a dioxaborolane moiety, which may influence its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBBrNO

- Molecular Weight : 283.96 g/mol

- CAS Number : 458532-82-6

- Purity : >98% (GC)

Synthesis

The synthesis of this compound typically involves the bromination of a suitable pyridine precursor followed by the introduction of the dioxaborolane group. The reaction conditions and reagents can vary depending on the desired yield and purity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives with bromine substitutions can enhance antiproliferative effects compared to their non-brominated counterparts .

- Case Study : A related compound demonstrated an IC value of 0.56 µM against tubulin polymerization, indicating strong potential for use in cancer therapies .

Antimicrobial Activity

The presence of the bromine atom in the structure may also contribute to antimicrobial properties:

- In vitro Studies : Compounds similar to this compound have been tested against various bacterial strains with promising results. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| A549 (lung cancer) | 0.56 | Induces apoptosis via caspase activation |

| HL-60 (leukemia) | 1.0 | Significant cell cycle arrest |

Studies suggest that while the compound exhibits potent activity against cancer cells, it also shows a favorable safety profile in preliminary toxicity assessments .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to interfere with microtubule dynamics.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.

属性

IUPAC Name |

2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBUAJAHQDUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694416 | |

| Record name | 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-49-9 | |

| Record name | Pyridine, 2-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。